

# Commercial Availability and Synthetic Utility of Tributyl(iodomethyl)stannane: A Technical Guide

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## Compound of Interest

Compound Name: Tributyl(iodomethyl)stannane

Cat. No.: B1310542

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This technical guide provides an in-depth overview of the commercial availability of **Tributyl(iodomethyl)stannane** (CAS No. 66222-29-5), a versatile reagent in organic synthesis. This document offers a comparative summary of suppliers, their product specifications, and a detailed experimental protocol for its preparation. Furthermore, we illustrate its synthetic applications through a logical workflow diagram.

## Commercial Suppliers and Product Specifications

**Tributyl(iodomethyl)stannane** is available from a range of chemical suppliers. The following table summarizes the offerings from several prominent vendors, providing a comparative overview of purity, available quantities, pricing, and typical lead times. Please note that pricing and availability are subject to change and may require direct inquiry with the supplier.

Supplier	Purity	Available Quantities	Price (USD)	Lead Time
AChemBlock	95%	1 g, 5 g	\$40 (1 g), \$165 (5 g)	In Stock (USA)[1]
INDOFINE Chemical Company	>96%	1 g, 5 g	\$135 (1 g), \$411 (5 g)	7-10 days[2]
Key Organics	>95%	0.5 g, 1 g, 5 g	£105 (0.5 g), £165 (1 g), £495 (5 g)	Usually 20 days[3]
Sach biotech Co.,Ltd. (via ChemicalBook)	98%	per kg	\$7000.00 - \$7142.00 / kg	Inquiry required[4]
Home Sunshine Pharma	≥98.0%	Inquiry required	Inquiry required	Inquiry required
Hefei Home Sunshine Pharmaceutical Technology Co.,Ltd	≥98.0%	Inquiry required	Inquiry required	Inquiry required
ChemShuttle	Inquiry required	Inquiry required	Inquiry required	Inquiry required
Sigma-Aldrich	Inquiry required	Inquiry required	Inquiry required	Inquiry required

## Experimental Protocol: Preparation of Tributyl(iodomethyl)stannane

The following procedure is a detailed method for the synthesis of **Tributyl(iodomethyl)stannane**, adapted from a literature procedure.[5]

Step A: Preparation of Tributyl(chloromethyl)stannane

- To an oven-dried 500-mL pear-shaped recovery flask equipped with a magnetic stir bar, add anhydrous THF (150 mL) and N,N-diisopropylamine (10.6 mL, 75.6 mmol).
- Cool the flask to 0–5 °C using an ice/water bath.
- Slowly add n-BuLi (47.8 mL, 75.6 mmol) dropwise over 25 minutes.
- Stir the resulting pale-yellow solution at 0–5 °C for 30 minutes.
- Add tributyltin hydride (18.5 mL, 68.7 mmol) dropwise over 15 minutes.
- Stir the clear yellow solution at 0–5 °C for an additional 30 minutes.
- Add paraformaldehyde (2.30 g, 76.6 mmol) in one portion.
- Remove the ice bath and stir the suspension at 25–27 °C for 3 hours.
- Cool the reaction mixture in a dry ice-acetone bath for 30 minutes.
- Add methanesulfonyl chloride (6.40 mL, 82.7 mmol) dropwise over 10 minutes.
- Remove the cooling bath and stir the suspension at 25–27 °C for 10 hours.
- Quench the reaction by adding water (100 mL) and stir for 15 minutes.
- Transfer the contents to a separatory funnel and extract with pentane (3 x 50 mL).
- Wash the combined organic layers with saturated NaCl solution (100 mL), dry over MgSO<sub>4</sub>, and filter.
- Concentrate the filtrate by rotary evaporation to yield Tributyl(chloromethyl)stannane as a colorless oil.

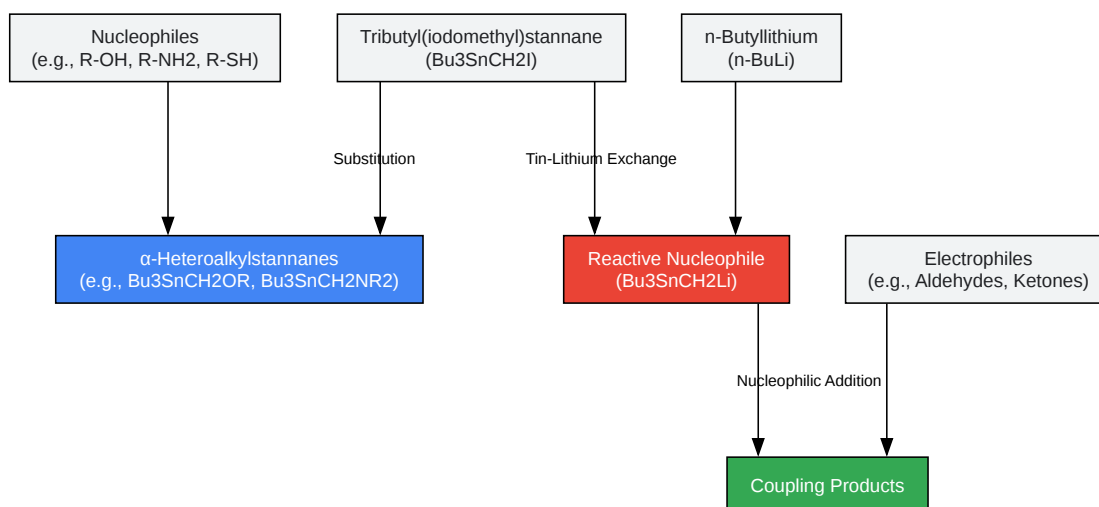
#### Step B: Preparation of **Tributyl(iodomethyl)stannane**

- In an oven-dried 500-mL pear-shaped recovery flask, dissolve the Tributyl(chloromethyl)stannane (10.5 g, 30.9 mmol) from Step A in acetone (125 mL).
- Add sodium iodide (9.50 g, 63.4 mmol) in one portion.

- Stir the suspension at 25–27 °C for 8 hours, during which the mixture will turn pale yellow.
- Remove the acetone by rotary evaporation.
- Add pentane (100 mL) and water (50 mL) to the residue and transfer to a separatory funnel.
- Separate the aqueous layer and extract with pentane (2 x 50 mL).
- Wash the combined organic layers with saturated NaCl solution (50 mL), dry over MgSO<sub>4</sub>, and filter.
- Concentrate the filtrate by rotary evaporation to afford the crude product.
- Purify the crude product by column chromatography on silica gel using hexanes as the eluent to obtain pure **Tributyl(iodomethyl)stannane**.

## Synthetic Applications and Logical Workflow

**Tributyl(iodomethyl)stannane** is a valuable C1 building block in organic synthesis, primarily serving as a precursor to various functionalized organostannanes and as a source of the tributylstannylmethyl nucleophile. Its utility is highlighted in the following logical workflow diagram.



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Caption: Synthetic utility of **Tributyl(iodomethyl)stannane**.

The diagram above illustrates two primary synthetic pathways involving **Tributyl(iodomethyl)stannane**. In the first pathway, it undergoes nucleophilic substitution with various heteroatom nucleophiles to yield stable α-heteroalkylstannanes. In the second, more reactive pathway, it undergoes a tin-lithium exchange with n-butyllithium to generate a highly reactive nucleophile, which can then be used in various carbon-carbon bond-forming reactions with electrophiles.

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## References

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